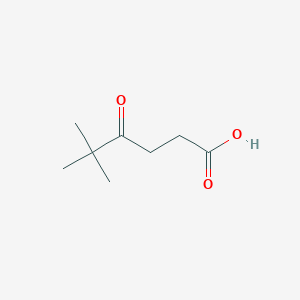

5,5-Dimethyl-4-oxohexanoic acid

Description

BenchChem offers high-quality 5,5-Dimethyl-4-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-4-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-4-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZDZPZFDKTEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515539 | |

| Record name | 5,5-Dimethyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57965-24-9 | |

| Record name | 5,5-Dimethyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,5-Dimethyl-4-oxohexanoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5,5-dimethyl-4-oxohexanoic acid, a valuable keto acid intermediate in pharmaceutical and chemical research. The core of this synthesis is a strategic Michael addition reaction, followed by a tandem hydrolysis and decarboxylation sequence. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and mechanistic rationale.

Introduction: The Significance of 5,5-Dimethyl-4-oxohexanoic Acid

5,5-Dimethyl-4-oxohexanoic acid is a C8 carboxylic acid characterized by a ketone functional group at the 4-position and a gem-dimethyl substitution at the 5-position.[1][2][3] Its molecular formula is C8H14O3, and its IUPAC name is 5,5-dimethyl-4-oxohexanoic acid.[2][3] This molecule serves as a key building block in the synthesis of more complex organic structures, particularly in the development of novel therapeutic agents and specialty chemicals. The presence of both a carboxylic acid and a ketone functionality, combined with the steric hindrance provided by the t-butyl group, makes it a versatile synthon for a variety of chemical transformations.

Strategic Synthesis Pathway: A Michael Addition Approach

The most logical and efficient pathway for the synthesis of 5,5-dimethyl-4-oxohexanoic acid involves a three-step sequence commencing with a Michael addition, followed by hydrolysis and decarboxylation. This approach is favored for its high yields, readily available starting materials, and predictable outcomes.

The chosen starting materials for this synthesis are tert-butyl acetoacetate and tert-butyl acrylate. Tert-butyl acetoacetate provides the core pivaloyl (t-butyl ketone) structure, while tert-butyl acrylate serves as the three-carbon electrophile that will ultimately form the propanoic acid chain. The use of tert-butyl esters for both the acrylate and the acetoacetate is a strategic choice to minimize unwanted side reactions and to facilitate a clean, final hydrolysis step.[4][5]

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic strategy for 5,5-dimethyl-4-oxohexanoic acid.

Step 1: The Michael Addition - Constructing the Carbon Skeleton

The cornerstone of this synthesis is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the enolate of tert-butyl acetoacetate acts as the nucleophile, and tert-butyl acrylate serves as the Michael acceptor.

Mechanism:

-

Enolate Formation: A suitable base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), abstracts the acidic α-proton from tert-butyl acetoacetate, forming a resonance-stabilized enolate. The choice of a non-nucleophilic, sterically hindered base is crucial to prevent side reactions with the ester functionalities.

-

Conjugate Addition: The enolate then attacks the β-carbon of tert-butyl acrylate in a 1,4-conjugate addition fashion. This reaction is highly regioselective due to the electronic nature of the α,β-unsaturated ester.

-

Protonation: The resulting enolate intermediate is protonated during the work-up to yield the stable Michael adduct.

Caption: Mechanistic steps of the Michael Addition.

Steps 2 & 3: Tandem Hydrolysis and Decarboxylation - Unveiling the Final Product

The Michael adduct, a β-keto ester derivative, is then subjected to acidic hydrolysis. This single step serves two critical purposes: the hydrolysis of the three tert-butyl ester groups to their corresponding carboxylic acids and the subsequent decarboxylation of the β-keto acid intermediate.

Mechanism:

-

Ester Hydrolysis: Under acidic conditions (e.g., aqueous HCl or H2SO4), the tert-butyl ester groups are readily cleaved to form carboxylic acids and tert-butanol. The tert-butyl group's susceptibility to cleavage under acidic conditions is a key advantage of its use as a protecting group.[5]

-

Decarboxylation: The resulting intermediate is a β-keto acid, which is thermally unstable. Upon gentle heating, it readily undergoes decarboxylation (loss of CO2) through a cyclic transition state to yield the final product, 5,5-dimethyl-4-oxohexanoic acid.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Synthesis of Di-tert-butyl 2-pivaloyl-3-(tert-butoxycarbonyl)propanoate (Michael Adduct)

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| tert-butyl acetoacetate | 158.20 | 15.82 g | 0.10 |

| tert-butyl acrylate | 128.17 | 14.10 g | 0.11 |

| Sodium ethoxide (21% in ethanol) | 68.05 | 32.4 mL | 0.10 |

| Ethanol (anhydrous) | 46.07 | 100 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - |

| Saturated sodium bicarbonate solution | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl acetoacetate (15.82 g, 0.10 mol) and anhydrous ethanol (100 mL).

-

Slowly add sodium ethoxide solution (32.4 mL, 0.10 mol) to the stirring solution at room temperature.

-

After stirring for 15 minutes, add tert-butyl acrylate (14.10 g, 0.11 mol) dropwise over 10 minutes.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct as a pale yellow oil. The product is often used in the next step without further purification.

Synthesis of 5,5-Dimethyl-4-oxohexanoic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Crude Michael Adduct | 286.37 | From previous step | ~0.10 |

| 6 M Hydrochloric acid | 36.46 | 100 mL | 0.60 |

| Ethyl acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | 120.37 | As needed | - |

Procedure:

-

To the crude Michael adduct in a 250 mL round-bottom flask, add 6 M hydrochloric acid (100 mL).

-

Heat the mixture to reflux with vigorous stirring for 6 hours. The evolution of gas (CO2 and isobutylene) will be observed.

-

Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 5,5-dimethyl-4-oxohexanoic acid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Summary and Characterization

Expected Yield: 70-80% over two steps.

Physical Properties:

| Property | Value |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 57965-24-9 |

Spectroscopic Data:

| Technique | Expected Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.15 (s, 9H, -C(CH₃)₃), 2.60 (t, J = 6.8 Hz, 2H, -CH₂-COOH), 2.85 (t, J = 6.8 Hz, 2H, -CO-CH₂-), 10.5-12.0 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 26.5 (3C), 28.0, 35.0, 44.0, 178.0, 212.0 |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch), 1710 (s, C=O stretch, ketone), 1700 (s, C=O stretch, carboxylic acid) |

| Mass Spectrometry (EI) | m/z 158 (M⁺), 101, 57 |

Conclusion

The synthesis of 5,5-dimethyl-4-oxohexanoic acid via a Michael addition of tert-butyl acetoacetate to tert-butyl acrylate, followed by acidic hydrolysis and decarboxylation, represents a highly effective and reliable method. This guide provides a detailed, step-by-step protocol grounded in established chemical principles, enabling researchers to confidently produce this valuable intermediate for their synthetic endeavors. The strategic use of tert-butyl esters simplifies the procedure and contributes to high overall yields.

References

- 1. researchgate.net [researchgate.net]

- 2. polymercolloids.pusan.ac.kr [polymercolloids.pusan.ac.kr]

- 3. 5,5-Dimethyl-4-oxohexanoic acid | C8H14O3 | CID 13025296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5,5-Dimethyl-4-oxohexanoic Acid

Introduction: The Role of Physicochemical Properties in Drug Discovery and Development

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of synthesis through to its ultimate biological effect. For researchers, scientists, and drug development professionals, this knowledge is not merely academic; it is the bedrock upon which successful therapeutic agents are built. 5,5-Dimethyl-4-oxohexanoic acid, a bifunctional molecule featuring both a ketone and a carboxylic acid, represents a class of compounds that are increasingly utilized as versatile building blocks in medicinal chemistry.[1][2] The interplay of its acidic and ketonic functionalities imparts a unique chemical personality that dictates its solubility, acidity, and potential for intermolecular interactions—all critical determinants of its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive exploration of the core physicochemical properties of 5,5-Dimethyl-4-oxohexanoic acid. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices for property determination and provide detailed, field-proven protocols. Our objective is to equip the reader with a robust understanding of this molecule, enabling its effective application in research and development endeavors.

Molecular Identity and Core Descriptors

A precise understanding of a molecule's identity is the starting point for any scientific investigation. The following table summarizes the key identifiers for 5,5-Dimethyl-4-oxohexanoic acid.

| Identifier | Value | Source |

| IUPAC Name | 5,5-dimethyl-4-oxohexanoic acid | [3] |

| CAS Number | 57965-24-9 | [3] |

| Molecular Formula | C₈H₁₄O₃ | [3][4] |

| Molecular Weight | 158.19 g/mol | [3][4] |

| Canonical SMILES | CC(C)(C)C(=O)CCC(=O)O | [3] |

| InChI | InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11) | [3][4] |

| InChIKey | FSZDZPZFDKTEIM-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties: A Quantitative Overview

The following table presents a summary of the key physicochemical properties of 5,5-Dimethyl-4-oxohexanoic acid. It is important to note that while some of these values are derived from computational models, they provide a valuable starting point for experimental design and interpretation.

| Property | Value | Method | Source |

| Boiling Point | 267.9 °C at 760 mmHg | Computed | [5] |

| Density | 1.038 g/cm³ | Computed | [5] |

| Flash Point | 130.1 °C | Computed | [5] |

| logP | 1.46640 | Computed | [5] |

| Topological Polar Surface Area | 54.4 Ų | Computed | [3] |

| Refractive Index | 1.446 | Computed | [5] |

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of critical physicochemical properties of 5,5-Dimethyl-4-oxohexanoic acid. The rationale behind each protocol is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, crystalline 5,5-Dimethyl-4-oxohexanoic acid is finely powdered. The open end of a capillary tube is pressed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Approximate Melting Point: A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.

-

Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate (1-2 °C/minute) starting from approximately 20 °C below the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind the Method: This method relies on the precise visual observation of the phase transition from solid to liquid. The slow heating rate near the melting point ensures thermal equilibrium between the sample and the thermometer, leading to an accurate measurement.

Solubility Profile

Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. The presence of both a polar carboxylic acid group and a less polar alkyl chain in 5,5-Dimethyl-4-oxohexanoic acid suggests a nuanced solubility profile.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities and pH are used, including water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and a representative organic solvent like diethyl ether.

-

Procedure: Approximately 25 mg of 5,5-Dimethyl-4-oxohexanoic acid is added to 0.75 mL of each solvent in separate test tubes.

-

Observation: The tubes are agitated vigorously for 1-2 minutes and then allowed to stand. The sample is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed.

-

Interpretation:

-

Solubility in water indicates some degree of polarity.

-

Solubility in 5% NaOH and 5% NaHCO₃ is indicative of an acidic functional group (the carboxylic acid). The reaction with NaHCO₃, a weaker base, suggests a relatively strong acid.

-

Insolubility in 5% HCl confirms the absence of a basic functional group.

-

Solubility in diethyl ether suggests some lipophilic character.

-

Expertise in Action: The choice of acidic and basic solutions allows for the direct probing of the compound's ionizable groups. The formation of a water-soluble salt upon deprotonation of the carboxylic acid is a key indicator of its acidic nature.

Caption: Experimental workflow for determining the qualitative solubility profile.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity. For a drug candidate, the pKa influences its charge state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A known mass of 5,5-Dimethyl-4-oxohexanoic acid is accurately weighed and dissolved in a known volume of deionized water.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of a monoprotic acid and allows for the precise determination of the equivalence point. The Henderson-Hasselbalch equation provides the theoretical underpinning for why the pH at the half-equivalence point is equal to the pKa.

Caption: Workflow for the determination of pKa via potentiometric titration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Key expected signals include a singlet for the nine equivalent protons of the tert-butyl group, and multiplets for the methylene protons of the hexanoic acid chain. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show signals for each of the eight unique carbon atoms. The carbonyl carbons of the ketone and carboxylic acid will be observed at characteristic downfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the carbonyl groups. A strong, sharp peak is expected around 1710 cm⁻¹ for the ketone C=O stretch, and a broad absorption band from approximately 2500 to 3300 cm⁻¹ for the O-H stretch of the carboxylic acid, which will overlap with the C-H stretching vibrations. Another strong C=O stretching band for the carboxylic acid will be present around 1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 158. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups. Predicted collision cross-section data for various adducts are available and can be useful in mass spectrometry-based analyses.[6]

Applications in Drug Discovery and Development

While specific biological activities of 5,5-Dimethyl-4-oxohexanoic acid are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Keto acids are recognized as valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[7] They can serve as precursors for the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.

Furthermore, the introduction of a gem-dimethyl group can be a strategic design element in drug development. This structural feature can impart metabolic stability by blocking sites of oxidation and can also influence the compound's conformation, potentially leading to enhanced binding affinity for a biological target.

Recent advancements in chemical synthesis have expanded the possibilities for modifying ketones and esters, making molecules like 5,5-Dimethyl-4-oxohexanoic acid even more attractive as starting materials for the construction of complex and novel drug candidates.[1]

Conclusion

5,5-Dimethyl-4-oxohexanoic acid is a molecule with a rich set of physicochemical properties that make it a compound of interest for researchers in organic synthesis and drug development. A thorough understanding of its solubility, acidity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective utilization. The experimental protocols provided herein offer a robust framework for the empirical determination of these key parameters, ensuring scientific rigor and reproducibility. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-characterized building blocks like 5,5-Dimethyl-4-oxohexanoic acid will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

5,5-Dimethyl-4-oxohexanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Breakthrough in chemical synthesis expands possibilities for ketones and esters. (2025, January 10). News-Medical.Net. Retrieved from [Link]

-

α-Keto Acids: Acylating Agents in Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

- Process for preparing α-keto acids and derivatives thereof. (n.d.). Google Patents.

-

5,5-dimethyl-4-oxohexanoic acid (C8H14O3). (n.d.). PubChemLite. Retrieved from [Link]

-

methyl 5,5-dimethyl-4-oxohexanoate. (n.d.). ChemSynthesis. Retrieved from [Link]

-

2-Amino-5,5-dimethyl-4-oxohexanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

5,5-Dimethyl-4-oxohexanal - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. (n.d.). MDPI. Retrieved from [Link]

-

5,5-Dimethyl-2-oxohexanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

(4S)-5,5-dimethyl-4-phosphorosohexanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

2,5-Dimethyl-6-oxohexanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Aliphatic Ketone Definition, Structure & Examples. (n.d.). Study.com. Retrieved from [Link]

-

A Bio-Catalytic Approach to Aliphatic Ketones. (2012, March 13). PMC. Retrieved from [Link]

-

Reduction Potentials of Conjugated Aliphatic Ketones, Oximes, and Imines: Correlation with Structure and Bioactivity. (n.d.). SciELO México. Retrieved from [Link]

-

6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities. (n.d.). PubMed. Retrieved from [Link]

-

Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Proton Chemical Shifts in NMR. Part 131. Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. (n.d.). Modgraph. Retrieved from [Link]

-

4,5-Dimethyl-6-oxoheptanoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. 5,5-Dimethyl-4-oxohexanoic acid | C8H14O3 | CID 13025296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,5-Dimethyl-4-oxohexanoic acid | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - 5,5-dimethyl-4-oxohexanoic acid (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 7. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

An Investigative Framework for the Biological Activity of 5,5-Dimethyl-4-oxohexanoic Acid

Abstract

5,5-Dimethyl-4-oxohexanoic acid is a small organic molecule whose biological significance is largely uncharted territory. This technical guide serves as a foundational resource for researchers poised to investigate its potential physiological roles and therapeutic applications. In the absence of direct empirical data, this document provides a comprehensive overview of the compound's physicochemical properties and, drawing from structurally analogous molecules, puts forth a theoretical framework for its metabolic fate. Furthermore, we outline a strategic, multi-tiered experimental approach designed to systematically elucidate the biological activities of this compound. This guide is intended not as a summary of knowns, but as a launchpad for discovery.

Introduction: An Uncharacterized Molecule of Interest

5,5-Dimethyl-4-oxohexanoic acid (CAS No. 57965-24-9) is a keto acid with a distinct molecular structure that suggests potential involvement in metabolic pathways.[1][2][3] Despite its availability from chemical suppliers, a thorough review of the scientific literature reveals a conspicuous absence of studies dedicated to its biological effects. This knowledge gap presents a unique opportunity for novel research in areas such as metabolic science, pharmacology, and toxicology. This guide provides the essential groundwork for initiating such an investigation.

Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical characteristics is a prerequisite for any biological investigation. The properties of 5,5-Dimethyl-4-oxohexanoic acid are summarized below.[1][2][4]

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | PubChem[1] |

| Molecular Weight | 158.19 g/mol | PubChem[1] |

| IUPAC Name | 5,5-dimethyl-4-oxohexanoic acid | PubChem[1] |

| CAS Number | 57965-24-9 | PubChem[1] |

| Predicted XlogP | 0.9 | PubChem[1] |

Table 1: Physicochemical properties of 5,5-Dimethyl-4-oxohexanoic acid.

The compound's moderate polarity, as suggested by its predicted XlogP, indicates it may be amenable to transport across biological membranes.

A Theoretical Metabolic Pathway

While the metabolic fate of 5,5-Dimethyl-4-oxohexanoic acid has not been experimentally determined, we can infer a plausible pathway by examining the metabolism of structurally similar compounds, such as branched-chain keto acids.[5] It is hypothesized that its degradation would primarily occur within the mitochondrial matrix, leveraging existing enzymatic machinery for fatty acid and amino acid catabolism.[5]

A proposed catabolic sequence is as follows:

-

Activation: The pathway would likely begin with the conversion of the carboxylic acid to its coenzyme A (CoA) thioester, forming 5,5-dimethyl-4-oxohexanoyl-CoA. This reaction is typically catalyzed by an acyl-CoA synthetase.[5]

-

Ketone Reduction: The ketone group at the 4-position could be a target for reduction to a hydroxyl group by a ketoreductase, an enzyme that utilizes NADH or NADPH as a cofactor.[5]

-

Beta-Oxidation: Following these initial steps, the molecule may enter a modified beta-oxidation pathway, leading to the eventual production of acetyl-CoA, which can then enter the citric acid cycle for energy production.[5]

Figure 2: A tiered experimental workflow for characterizing biological activity.

Tier 1: Foundational In Vitro Screening

The initial phase focuses on establishing a basic biological profile and identifying any overt cellular effects.

Protocol 1: Cytotoxicity Assessment

-

Objective: To determine the concentration range over which 5,5-Dimethyl-4-oxohexanoic acid exhibits cytotoxic effects.

-

Cell Lines: A panel of representative cell lines should be used (e.g., HeLa for cervical cancer, HEK293 for human embryonic kidney, HepG2 for liver carcinoma).

-

Methodology (MTT Assay): a. Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight. b. Prepare a serial dilution of 5,5-Dimethyl-4-oxohexanoic acid in culture medium, ranging from 1 µM to 1 mM. c. Replace the culture medium with the compound-containing medium and incubate for 24, 48, and 72 hours. d. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation. e. Solubilize the formazan crystals with DMSO or a suitable solubilization buffer. f. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's cytotoxicity.

Tier 2: Unbiased Mechanistic Exploration

Should Tier 1 studies reveal a non-toxic biological effect, the next step is to employ "omics" technologies to gain an unbiased understanding of the underlying mechanism of action.

Protocol 2: Transcriptomic Analysis via RNA-Sequencing

-

Objective: To identify changes in gene expression in response to treatment with 5,5-Dimethyl-4-oxohexanoic acid.

-

Methodology: a. Treat a selected cell line with a non-toxic, biologically active concentration of the compound (determined in Tier 1) for a relevant time period (e.g., 24 hours). b. Isolate total RNA from treated and vehicle-control cells using a commercial kit. c. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer. d. Prepare sequencing libraries from high-quality RNA samples. e. Perform high-throughput sequencing on a suitable platform.

-

Data Analysis: a. Align sequencing reads to a reference genome. b. Perform differential gene expression analysis to identify up- and down-regulated genes. c. Conduct pathway and gene ontology analysis to identify biological processes affected by the compound.

Tier 3: In Vivo Confirmation and Preclinical Assessment

If a compelling mechanism of action is identified in Tier 2, the final stage involves validating these findings in a living organism.

Protocol 3: In Vivo Efficacy in a Murine Model of Inflammation

-

Objective: To evaluate the potential anti-inflammatory effects of 5,5-Dimethyl-4-oxohexanoic acid in vivo.

-

Model: Carrageenan-induced paw edema in mice.

-

Methodology: a. Administer 5,5-Dimethyl-4-oxohexanoic acid (at various doses) or a vehicle control to groups of mice via oral gavage or intraperitoneal injection. b. After a set pre-treatment time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw. c. Measure paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: Compare the increase in paw volume in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition of edema.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5,5-Dimethyl-4-oxohexanoic acid is associated with the following hazards:

-

Harmful if swallowed. [1]* Causes skin irritation. [1]* Causes serious eye irritation. [1]* May cause respiratory irritation. [1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

5,5-Dimethyl-4-oxohexanoic acid represents a scientific enigma. Its biological role is entirely unknown, offering a fertile ground for discovery. This technical guide provides a structured and logical framework for researchers to begin the systematic characterization of this molecule. The proposed experimental cascade, from broad in vitro screening to specific in vivo models, is designed to efficiently uncover its biological activities and potential as a therapeutic agent. Future research stemming from this foundational work could open new avenues in our understanding of metabolism and disease.

References

-

PubChem. 5,5-Dimethyl-4-oxohexanoic acid. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. methyl 5,5-dimethyl-4-oxohexanoate. [Link]

-

GlobalChemMall. 5,5-dimethyl-4-oxohexanoic acid. [Link]

-

PubChem. 5,5-Dimethylhexanoic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 5,5-dimethyl-4-oxohexanoic acid (C8H14O3). [Link]

-

PubChem. 5,5-Dimethyl-2-oxohexanoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. [Link]

Sources

- 1. 5,5-Dimethyl-4-oxohexanoic acid | C8H14O3 | CID 13025296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,5-Dimethyl-4-oxohexanoic acid | CymitQuimica [cymitquimica.com]

- 3. 5,5-DIMETHYL-4-OXOHEXANOIC ACID | 57965-24-9 [chemicalbook.com]

- 4. PubChemLite - 5,5-dimethyl-4-oxohexanoic acid (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)

A Note on CAS Number 57965-24-9: Initial searches for CAS number 57965-24-9 identify the compound as 5,5-Dimethyl-4-oxohexanoic acid.[1] However, the context of pharmaceutical development and the significant body of research available point towards a likely interest in 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole , which bears the CAS number 73963-42-5 . This guide will focus on the latter compound, a critical intermediate in the synthesis of the drug Cilostazol.[2][3]

Introduction

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry.[2][3] Its molecular architecture, featuring a cyclohexyl group and a reactive chlorobutyl side chain attached to a tetrazole ring, makes it a versatile synthetic building block.[2][4] The primary and most well-documented application of this compound is its role as a key intermediate in the manufacturing of Cilostazol, a medication used to treat the symptoms of intermittent claudication.[2][3][5] Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor with antithrombotic, vasodilatory, and antimitogenic properties.[5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations for 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized in the table below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 73963-42-5 | [2][7] |

| Molecular Formula | C11H19ClN4 | [2][4][8] |

| Molecular Weight | 242.75 g/mol | [2][4][9] |

| Appearance | White to off-white solid/crystalline powder | [2][4][10] |

| Melting Point | 49-52 °C | [2][6][10] |

| Boiling Point | 425.2 ± 24.0 °C (Predicted) | [6] |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [2] |

| pKa | 1.23 ± 0.10 (Predicted) | [2][6] |

| Storage | Sealed in a dry environment at 2-8°C. | [5][6][11] |

Synthesis Methodologies

The synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a critical process for the production of Cilostazol. Several synthetic routes have been developed, with a common strategy involving the formation of the tetrazole ring from a nitrile or an amide precursor.

One prevalent method involves the reaction of N-cyclohexyl-5-chloropentanamide with a dehydrating agent like phosphorus pentachloride, followed by cyclization with an azide source.[2][12] Another approach starts with 5-chlorovaleronitrile and cyclohexanol.[13][14]

Below is a detailed, step-by-step protocol for a common laboratory-scale synthesis:

Experimental Protocol: Synthesis from N-cyclohexyl-5-chloropentanamide [12]

-

Preparation of the Imidoyl Chloride Intermediate:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve N-cyclohexyl-5-chloropentanamide (4.36 g, 0.020 mol) in benzene (30 ml).

-

Cool the solution to 0°C using an ice bath.

-

Add phosphorus pentachloride (4.4 g, 0.021 mol) portion-wise over 10 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to 18°C and stir for an additional 2 hours.

-

-

Tetrazole Ring Formation:

-

Cool the solution back down to 0°C.

-

Carefully add a solution of hydrazoic acid (0.04 mol) in benzene (50 ml). Caution: Hydrazoic acid is highly toxic and explosive.

-

Stir the resulting solution at 0°C for 1.5 hours, then at 18°C for 48 hours.

-

Heat the reaction mixture under reflux for 3 hours to ensure completion.

-

-

Work-up and Purification:

-

Remove the solvent by evaporation under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate (250 ml).

-

Wash the organic solution with a saturated aqueous solution of sodium hydrogen carbonate (3 x 50 ml) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization to obtain 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as a colorless crystalline solid.[12]

-

Diagram: Synthetic Pathway to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

A simplified workflow for the synthesis of the target compound.

Applications in Drug Development

The primary application of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a crucial building block in the synthesis of Cilostazol.[2][3][4] The chlorobutyl side chain of the molecule allows for a nucleophilic substitution reaction with the hydroxyl group of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, forming the final ether linkage in the Cilostazol molecule.

Beyond its role as a synthetic intermediate, some preliminary research suggests that tetrazole derivatives, in general, may possess inherent biological activities.[4] Studies have indicated potential antimicrobial and anticancer properties for some related compounds, though specific research on 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole's standalone bioactivity is limited.[4] The tetrazole ring can act as a bioisostere for a carboxylic acid group, which can be a valuable feature in drug design for interacting with biological targets like enzymes and receptors.[4]

Diagram: Role in Cilostazol Synthesis

The key reaction step in the synthesis of Cilostazol.

Safety and Handling

Proper safety precautions are essential when handling 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole. According to available safety data sheets, the compound is a flammable solid and can cause skin and serious eye irritation.[9][15]

General Handling Precautions: [10][15]

-

Handle in a well-ventilated area.

-

Avoid formation of dust and aerosols.

-

Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and tightly fitting safety goggles.[10]

-

Keep away from sources of ignition and use non-sparking tools.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, it is crucial to consult a physician.[15] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a compound of significant industrial importance, primarily due to its indispensable role in the synthesis of the cardiovascular drug Cilostazol. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements is fundamental for chemists and pharmaceutical scientists working in this area. While its primary value is as a synthetic intermediate, the underlying tetrazole chemistry suggests a potential for broader applications in medicinal chemistry that may be explored in future research.

References

- 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. (2025).

- 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem.

- 5-(4-Chlorobutyl)-1-cyclohexyl-d4-tetrazole | Pharmaffiliates.

- Chemical Safety Data Sheet MSDS / SDS - 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole - ChemicalBook. (2025).

- 5-(4-chlorobutyl)-1-cyclohexyl-1h-tetrazole (CAS No: 73963-42-5) API Intermediate Manufacturers - apicule.

- Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents.

- 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem.

- 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - ChemicalBook.

- Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole - PrepChem.com.

- CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents.

- 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 - ChemicalBook. (2025).

- 73963-42-5|5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole - BLDpharm.

- 5-(4-Chlorobutyl)-1-cyclohexyltetrazole | LGC - LGC Standards.

- 5,5-Dimethyl-4-oxohexanoic acid | C8H14O3 | CID 13025296 - PubChem.

- Safety Data Sheet - Angene Chemical. (2021).

-

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole - CAS Common Chemistry. Available at: [Link]

Sources

- 1. 5,5-Dimethyl-4-oxohexanoic acid | C8H14O3 | CID 13025296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. apicule.com [apicule.com]

- 4. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 5-(4-Chlorobutyl)-1-cyclohexyltetrazole | LGC Standards [lgcstandards.com]

- 9. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 73963-42-5|5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole|BLD Pharm [bldpharm.com]

- 12. prepchem.com [prepchem.com]

- 13. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]

- 14. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 15. angenechemical.com [angenechemical.com]

5,5-Dimethyl-4-oxohexanoic acid molecular structure and isomers

An In-depth Technical Guide to the Molecular Structure and Isomers of 5,5-Dimethyl-4-oxohexanoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 5,5-dimethyl-4-oxohexanoic acid, a beta-keto acid with potential applications in chemical synthesis and drug development. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from chemical databases, established principles of organic chemistry, and data from analogous structures to present a thorough overview. The guide delves into the molecule's structural and physicochemical properties, its isomeric forms with a particular focus on keto-enol tautomerism, a proposed synthetic pathway, and its potential reactivity. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this and related chemical entities.

Introduction

5,5-Dimethyl-4-oxohexanoic acid belongs to the class of beta-keto acids, organic compounds characterized by a ketone functional group at the beta-position relative to a carboxylic acid. This structural motif imparts unique chemical properties, including a propensity for decarboxylation and the ability to exist in equilibrium with its enol tautomer. Keto acids are of significant interest in the life sciences as they are intermediates in various metabolic pathways and have been explored as therapeutic agents.[1][2] Understanding the structure, properties, and potential synthetic routes of specific keto acids like 5,5-dimethyl-4-oxohexanoic acid is crucial for harnessing their potential in research and development.

Molecular Structure and Physicochemical Properties of 5,5-Dimethyl-4-oxohexanoic Acid

5,5-Dimethyl-4-oxohexanoic acid is a saturated monocarboxylic acid with a molecular formula of C8H14O3.[3] The structure features a hexanoic acid backbone with a ketone at the 4-position and two methyl groups at the 5-position, creating a quaternary carbon.

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties of 5,5-dimethyl-4-oxohexanoic acid, primarily sourced from the PubChem database.[3] It is important to note that these are predicted values and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | [3] |

| Molecular Weight | 158.19 g/mol | [3] |

| IUPAC Name | 5,5-dimethyl-4-oxohexanoic acid | [3] |

| CAS Number | 57965-24-9 | [3] |

| XLogP3-AA (logP) | 0.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 54.4 Ų | [3] |

| Predicted pKa | ~4.5 (carboxylic acid), ~19-20 (α-hydrogen) | General Estimate |

The pKa of the α-hydrogen is an estimate based on typical values for ketones.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following are predictions based on the known spectroscopic behavior of beta-keto acids and related functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two methyl groups at C5, a singlet for the two protons at C2, and a triplet for the two protons at C3. The carboxylic acid proton would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the eight carbon atoms, including the carbonyl carbons of the ketone and the carboxylic acid, the quaternary carbon at C5, and the methylene and methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp absorption band for the ketone C=O stretch (typically around 1715 cm⁻¹) and a strong, sharp absorption for the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹). A broad O-H stretching band from the carboxylic acid would also be present (around 2500-3300 cm⁻¹).[4][5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 158. The fragmentation pattern is expected to involve the loss of water (m/z 140) and the carboxyl group (m/z 113). A characteristic fragmentation of carboxylic acids often results in a peak at m/z 73.[6][7]

Isomerism in 5,5-Dimethyl-4-oxohexanoic Acid and Related Structures

Isomerism plays a critical role in the chemical and biological properties of a molecule. For 5,5-dimethyl-4-oxohexanoic acid, both tautomerism and structural isomerism are significant.

Keto-Enol Tautomerism

Like other beta-carbonyl compounds, 5,5-dimethyl-4-oxohexanoic acid can exist in equilibrium with its enol tautomer. This equilibrium involves the migration of a proton from the alpha-carbon (C3) to the carbonyl oxygen, with a corresponding shift of the pi electrons.[2][8]

Caption: Keto-enol tautomerism of 5,5-dimethyl-4-oxohexanoic acid.

The position of this equilibrium is influenced by several factors, including the solvent and temperature. In many cases, the keto form is thermodynamically more stable.[9] The enol form, however, is a key intermediate in many reactions of carbonyl compounds. The tautomerization can be catalyzed by both acids and bases.[2]

Structural Isomers

Several structural isomers of 5,5-dimethyl-4-oxohexanoic acid exist with the same molecular formula (C8H14O3) and also containing a ketone and a carboxylic acid functional group. The position of the ketone and the methyl groups distinguishes these isomers, which can lead to different chemical and physical properties.

| Isomer Name | Structure | Chirality Center | Predicted Boiling Point (°C) |

| 5,5-Dimethyl-4-oxohexanoic acid | CC(C)(C)C(=O)CCC(=O)O | None | 267.9 |

| 5,5-Dimethyl-2-oxohexanoic acid | CC(C)(C)CCC(=O)C(=O)O | None | 267.9 |

| 2,5-Dimethyl-6-oxohexanoic acid | CC(CCC(C)C(=O)O)C=O | C2, C5 | Not available |

| 3,5,5-Trimethyl-4-oxopentanoic acid | CC(C)(C)C(=O)C(C)C(=O)O | C3 | Not available |

Boiling point data is predicted and should be treated as an estimate.

Some of these isomers, such as 2,5-dimethyl-6-oxohexanoic acid, possess chiral centers and can therefore exist as enantiomers.[4][10] The presence of stereoisomers can have profound implications in drug development, as different enantiomers of a drug can have different pharmacological activities.[10]

Synthesis and Reactivity

Proposed Synthesis of 5,5-Dimethyl-4-oxohexanoic Acid

The following is a proposed, detailed experimental protocol for the synthesis of 5,5-dimethyl-4-oxohexanoic acid. This protocol is based on the alkylation of a beta-keto ester followed by hydrolysis and decarboxylation.

Objective: To synthesize 5,5-dimethyl-4-oxohexanoic acid from ethyl acetoacetate and tert-butyl bromide.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Tert-butyl bromide

-

Diethyl ether (anhydrous)

-

Aqueous sodium hydroxide (NaOH)

-

Aqueous hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for organic synthesis

Methodology:

-

Alkylation of Ethyl Acetoacetate: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). b. Slowly add ethyl acetoacetate to the solution at room temperature. c. After stirring for 30 minutes, add tert-butyl bromide dropwise to the reaction mixture. d. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). e. Cool the reaction mixture to room temperature and quench with water. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-acetyl-3,3-dimethylbutanoate.

-

Hydrolysis and Decarboxylation: a. To the crude ethyl 2-acetyl-3,3-dimethylbutanoate, add an aqueous solution of sodium hydroxide. b. Heat the mixture to reflux for 2-3 hours to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting beta-keto acid. c. Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic. d. Extract the product with diethyl ether. e. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 5,5-dimethyl-4-oxohexanoic acid.

-

Purification: a. The crude product can be purified by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for 5,5-dimethyl-4-oxohexanoic acid.

Key Reactions of β-Keto Acids

The most notable reaction of beta-keto acids is their facile decarboxylation upon heating, which proceeds through a cyclic transition state to yield a ketone and carbon dioxide. This reactivity means that 5,5-dimethyl-4-oxohexanoic acid is likely to be thermally unstable and may require careful handling during synthesis and storage.

Potential Applications in Research and Drug Development

While there is no specific literature on the biological activity of 5,5-dimethyl-4-oxohexanoic acid, the broader class of keto acids has several applications in drug development and biochemical research.

-

Metabolic Modulators: Keto acids are key intermediates in amino acid and fatty acid metabolism. Synthetic keto acids can be used to study these pathways or to modulate them for therapeutic purposes.[1]

-

Pharmacophores: The keto-acid moiety can be incorporated into larger molecules to act as a pharmacophore, interacting with biological targets such as enzymes or receptors.

-

Anti-inflammatory Agents: Some studies have shown that certain aryl-oxo-hexanoic acids possess anti-inflammatory properties.[5]

-

Anticancer Research: The metabolic differences between cancer cells and normal cells, particularly their reliance on glycolysis (the Warburg effect), have led to investigations into using ketogenic compounds as part of cancer therapy.[11]

Future Research Directions

The current understanding of 5,5-dimethyl-4-oxohexanoic acid is largely theoretical. To fully elucidate its properties and potential, the following areas of research are recommended:

-

Experimental Verification: Synthesis and purification of 5,5-dimethyl-4-oxohexanoic acid are needed to experimentally verify its physicochemical properties and to obtain definitive spectroscopic data (NMR, IR, MS).

-

Structural Analysis: X-ray crystallographic studies would provide precise information on the molecule's three-dimensional structure, bond lengths, and bond angles.

-

Keto-Enol Equilibrium Study: An experimental investigation into the keto-enol tautomerism of this molecule in various solvents would provide valuable insights into its reactivity.

-

Biological Screening: The synthesized compound should be screened for various biological activities, including anti-inflammatory, anticancer, and metabolic modulatory effects.

Conclusion

5,5-Dimethyl-4-oxohexanoic acid is a beta-keto acid with a unique structural feature of a quaternary carbon adjacent to the ketone. While specific experimental data is lacking, this guide has provided a comprehensive overview of its predicted properties, isomeric forms, a plausible synthetic route, and potential applications based on established chemical principles and data from related compounds. The information presented here serves as a valuable resource for researchers and drug development professionals interested in this molecule and the broader class of beta-keto acids. Further experimental investigation is crucial to unlock the full potential of this compound.

References

-

PubChem. 2-Amino-5,5-dimethyl-4-oxohexanoic acid. [Link][13]

-

PharmaXChange.info. pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. [Link][16]

-

Van der Heijden, K. A., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link][17]

-

Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. [Link][18]

-

Abu-Izza, K., et al. (2012). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. International Journal of Spectroscopy. [Link][19]

-

SpectraBase. 5,5-Dimethyl-4-oxohexanal - Optional[MS (GC)] - Spectrum. [Link][20]

-

PubChemLite. 5,5-dimethyl-4-oxohexanoic acid (C8H14O3). [Link][6]

-

ResearchGate. (2022). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. [Link][1]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link][9]

-

GNPS. UCSD Computational Mass Spectrometry Website. [Link][22]

-

Abouzid, K. M., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry. [Link][5]

-

Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. [Link][8]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link][2]

-

ResearchGate. (2010). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical fragmentation peak of carboxylic acids... [Link][7]

-

Adnan, A. I., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Malaysian Journal of Fundamental and Applied Sciences. [Link][24]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information (ESI) for... [Link][25]

-

Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. [Link][26]

-

PubChem. (4S)-5,5-dimethyl-4-phosphorosohexanoic acid. [Link][28]

-

R-Discovery. Keto-enol Tautomerism Research Articles. [Link][11]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. [Link]

-

IRIS. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. [Link][29]

-

ResearchGate. (2013). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link][30]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. 5,5-Dimethyl-4-oxohexanoic acid | C8H14O3 | CID 13025296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethyl-6-oxohexanoic acid | C8H14O3 | CID 12400849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 5,5-dimethyl-4-oxohexanoic acid (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 10. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. 2-Amino-5,5-dimethyl-4-oxohexanoic acid | C8H15NO3 | CID 71756860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Oxohexanoic acid | C6H10O3 | CID 3799774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Oxohexanoic Acid | C6H10O3 | CID 159664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pharmaxchange.info [pharmaxchange.info]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 19. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. 5,5-Dimethyl-2-oxohexanoic acid | C8H14O3 | CID 21197379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. UCSD Computational Mass Spectrometry Website [gnps.ucsd.edu]

- 23. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]

- 24. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]

- 25. rsc.org [rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. 5,5-Dimethylhexanoic acid | C8H16O2 | CID 3015183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. (4S)-5,5-dimethyl-4-phosphorosohexanoic acid | C8H15O3P | CID 21971303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. iris.unive.it [iris.unive.it]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,5-Dimethyl-4-oxohexanoic Acid: From Discovery to Synthetic Applications

Foreword

In the landscape of organic chemistry, γ-keto acids represent a pivotal class of molecules, serving as versatile intermediates in the synthesis of a wide array of biologically active compounds and complex molecular architectures. Among these, 5,5-Dimethyl-4-oxohexanoic acid, with its characteristic sterically hindered keto group, presents a unique profile for synthetic transformations. This technical guide provides a comprehensive exploration of this compound, from its historical synthetic roots to its modern applications, tailored for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

5,5-Dimethyl-4-oxohexanoic acid, also known by its synonym 3-pivalylpropionic acid, is a carboxylic acid featuring a ketone functional group at the γ-position and a bulky tert-butyl group. This structural arrangement imparts specific reactivity and physical properties to the molecule.

Table 1: Physicochemical Properties of 5,5-Dimethyl-4-oxohexanoic Acid [1][2][3][4]

| Property | Value |

| CAS Number | 57965-24-9 |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | 5,5-dimethyl-4-oxohexanoic acid |

| Synonyms | 3-pivalylpropionic acid, 4-Oxo-5,5-dimethylhexanoic acid |

| Appearance | White to off-white solid |

| Boiling Point | 267.9 °C at 760 mmHg |

| Flash Point | 130.1 °C |

| Density | 1.038 g/cm³ |

| Refractive Index | 1.446 |

Historical Context and Discovery of Synthetic Pathways

The discovery and development of synthetic routes to γ-keto acids have been a subject of interest for over a century. Early methods often involved multi-step sequences with harsh reaction conditions. The specific synthesis of 5,5-Dimethyl-4-oxohexanoic acid is detailed in a German patent from 1976, which describes the reaction of pivaloyl chloride with acrylic acid or its derivatives. This approach represents a significant advancement in accessing this class of compounds.

The synthesis of γ-keto acids, in general, has been approached through various classical organic reactions, including:

-

Friedel-Crafts Acylation: This well-established method involves the reaction of an aromatic or aliphatic substrate with an acylating agent, such as an acid anhydride or acyl chloride, in the presence of a Lewis acid catalyst.

-

Michael Addition (Conjugate Addition): This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This is a powerful tool for the formation of carbon-carbon bonds.

The synthesis of 5,5-Dimethyl-4-oxohexanoic acid leverages principles from these classical reactions, demonstrating the enduring utility of fundamental organic chemistry in accessing novel molecules.

Synthesis of 5,5-Dimethyl-4-oxohexanoic Acid: A Detailed Protocol

The primary route for the synthesis of 5,5-Dimethyl-4-oxohexanoic acid involves the reaction of pivaloyl chloride with acrylic acid. This method, outlined in German patent DE2514138A1, provides a direct and efficient pathway to the target molecule.

Reaction Mechanism

The synthesis is proposed to proceed through a Friedel-Crafts-type acylation mechanism. Pivaloyl chloride, in the presence of a Lewis acid catalyst, forms a highly reactive acylium ion. This electrophile then reacts with acrylic acid. A subsequent workup yields the final product. The bulky tert-butyl group on the pivaloyl chloride sterically hinders side reactions, leading to a cleaner product profile.

Caption: Proposed reaction mechanism for the synthesis of 5,5-Dimethyl-4-oxohexanoic acid.

Experimental Protocol

The following is a generalized experimental protocol based on the principles of the reaction described in the patent literature.

Materials:

-

Pivaloyl chloride

-

Acrylic acid

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Addition funnel

-

Magnetic stirrer and stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel is set up in a fume hood.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath with stirring.

-

Addition of Pivaloyl Chloride: Pivaloyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the cooled suspension of aluminum chloride via the addition funnel over 30 minutes. The mixture is stirred for an additional 30 minutes at 0 °C.

-

Addition of Acrylic Acid: Acrylic acid (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Reaction Quench and Workup: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The resulting mixture is transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.

Caption: Step-by-step experimental workflow for the synthesis of 5,5-Dimethyl-4-oxohexanoic acid.

Characterization of 5,5-Dimethyl-4-oxohexanoic Acid

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:

Table 2: Spectroscopic Data for 5,5-Dimethyl-4-oxohexanoic Acid

| Technique | Expected Features |

| ¹H NMR | - Singlet around 1.1-1.2 ppm (9H, tert-butyl group).- Two triplets around 2.5-2.9 ppm (4H, two methylene groups).- Broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - Signal for the tert-butyl carbons around 26 ppm.- Signal for the quaternary carbon of the tert-butyl group around 44 ppm.- Signals for the methylene carbons between 28-35 ppm.- Signal for the carboxylic acid carbonyl carbon around 178 ppm.- Signal for the ketone carbonyl carbon around 214 ppm. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.- Sharp C=O stretch from the ketone around 1715 cm⁻¹.- Sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 158.- Characteristic fragmentation pattern showing the loss of the tert-butyl group. |

Applications in Research and Drug Development

5,5-Dimethyl-4-oxohexanoic acid serves as a valuable building block in organic synthesis due to its bifunctional nature. The presence of both a ketone and a carboxylic acid allows for a variety of subsequent chemical transformations.

-

Heterocyclic Synthesis: The 1,4-dicarbonyl-like nature of this molecule makes it a suitable precursor for the synthesis of various five- and six-membered heterocyclic compounds, which are common scaffolds in pharmaceuticals.

-

Derivatization for Biological Screening: The carboxylic acid and ketone functionalities can be independently or sequentially modified to generate libraries of derivatives for high-throughput screening in drug discovery programs.

-

Precursor for Complex Molecules: The compound can be used as a starting material for the synthesis of more complex molecules, including natural products and their analogues. The tert-butyl group can act as a steric directing group in subsequent reactions.

While specific large-scale industrial applications are not widely documented, its utility as a synthetic intermediate in medicinal chemistry and materials science is an active area of research.

Conclusion

5,5-Dimethyl-4-oxohexanoic acid, while not a household name, represents an important and versatile molecule in the toolkit of the modern organic chemist. Its synthesis, rooted in classical organic reactions, provides a robust method for its preparation. The unique combination of a sterically hindered ketone and a carboxylic acid within a simple aliphatic chain makes it a valuable precursor for the construction of more complex and potentially biologically active molecules. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working in the field of chemical synthesis and drug development.

References

-

PubChem. 5,5-Dimethyl-4-oxohexanoic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 5,5-dimethyl-4-oxohexanoic acid (C8H14O3). [Link]

-

Espacenet. Patent search. [Link]

-

German Patent and Trade Mark Office. Search. [Link]

- Google P

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 5,5-Dimethyl-4-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Structurally-Informed Hypothesis on the Bioactivity of 5,5-Dimethyl-4-oxohexanoic Acid

The landscape of drug discovery is often navigated by the principle of structural analogy. While the direct biological targets of 5,5-Dimethyl-4-oxohexanoic acid remain uncharacterized in publicly accessible literature, its chemical architecture—specifically the presence of a γ-keto acid moiety—provides a compelling basis for a well-informed hypothesis regarding its mechanism of action. This guide, therefore, puts forth a putative mechanism centered on the inhibition of a critical enzyme in the heme biosynthesis pathway: δ-aminolevulinate dehydratase (ALAD) . This hypothesis is grounded in the established inhibitory activity of structurally related keto acids, such as succinylacetone, on ALAD.[1][2]

This document will serve as a comprehensive technical guide, not only detailing this proposed mechanism but also providing a rigorous, self-validating experimental framework to systematically investigate and validate this hypothesis. As Senior Application Scientists, our goal is to bridge the gap between theoretical postulation and empirical validation, offering a clear roadmap for researchers in the field.

Compound Profile: 5,5-Dimethyl-4-oxohexanoic Acid

5,5-Dimethyl-4-oxohexanoic acid is a carboxylic acid with the molecular formula C₈H₁₄O₃.[3] Its structure is characterized by a hexanoic acid backbone with a ketone group at the 4th position and two methyl groups at the 5th position.

| Property | Value | Source |

| IUPAC Name | 5,5-dimethyl-4-oxohexanoic acid | [3] |

| Molecular Formula | C₈H₁₄O₃ | [3] |

| Molecular Weight | 158.19 g/mol | [3] |

| CAS Number | 57965-24-9 | [3] |

| SMILES | CC(C)(C)C(=O)CCC(=O)O | [3] |

The Heme Biosynthesis Pathway: A Vital Target

Heme is a crucial prosthetic group for a multitude of essential proteins, including hemoglobin, myoglobin, and cytochromes.[4] Its synthesis is a highly regulated, eight-step enzymatic pathway that occurs in both the mitochondria and cytoplasm.[5][6][7] The precise regulation of this pathway is critical, as deficiencies in its enzymes can lead to a group of genetic disorders known as porphyrias.[4][7]

Caption: The Heme Biosynthesis Pathway.

Proposed Mechanism of Action: Inhibition of δ-Aminolevulinate Dehydratase (ALAD)

We hypothesize that 5,5-Dimethyl-4-oxohexanoic acid acts as an inhibitor of δ-aminolevulinate dehydratase (ALAD) , also known as porphobilinogen synthase (PBGS).[8][9] ALAD is a cytosolic enzyme that catalyzes the second step in heme biosynthesis: the condensation of two molecules of δ-aminolevulinate (ALA) to form porphobilinogen (PBG).[8][10]

Rationale for the Hypothesis:

-

Structural Analogy: The most compelling evidence comes from the known ALAD inhibitor, succinylacetone (4,6-dioxoheptanoic acid) .[1][2] Succinylacetone is a potent competitive inhibitor of ALAD and its accumulation in hereditary tyrosinemia leads to a secondary porphyria.[1] Both 5,5-Dimethyl-4-oxohexanoic acid and succinylacetone possess a keto-acid functionality which could mimic the substrate, ALA, and interact with the enzyme's active site.

-

Enzyme Mechanism: ALAD is a zinc-dependent enzyme that forms a Schiff base with the first ALA molecule.[8] The keto group of a second ALA molecule then participates in an aldol condensation. The keto-acid structure of 5,5-Dimethyl-4-oxohexanoic acid could potentially interact with the active site lysine residue or the zinc cofactor, thereby preventing substrate binding or catalysis.

Caption: Workflow for Phase 1 in vitro validation.

Phase 2: Biophysical Interaction Studies

Objective: To confirm direct binding of 5,5-Dimethyl-4-oxohexanoic acid to ALAD and to determine the thermodynamic parameters of this interaction.

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing information on binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [11][12][13][14]

-

Instrumentation: An isothermal titration calorimeter.

-

Sample Preparation:

-

ALAD protein is dialyzed extensively against the assay buffer.

-

5,5-Dimethyl-4-oxohexanoic acid is dissolved in the same dialysis buffer.

-

-

Procedure: a. The ALAD solution is placed in the sample cell. b. The inhibitor solution is loaded into the injection syringe. c. A series of small injections of the inhibitor are made into the sample cell. d. The heat change associated with each injection is measured.

-

Data Analysis: The data are fitted to a suitable binding model to determine Kᴅ, n, ΔH, and ΔS.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to map the binding site of the inhibitor on the enzyme. [15][16][17][18][19]

-